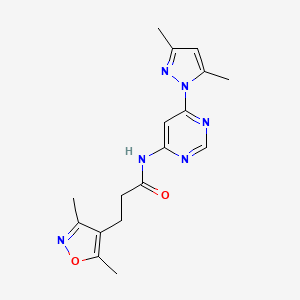![molecular formula C12H8N6 B2563639 2-[[4-(1,2,4-Triazol-1-yl)anilino]methylidene]propanedinitrile CAS No. 1023541-22-1](/img/structure/B2563639.png)
2-[[4-(1,2,4-Triazol-1-yl)anilino]methylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis of Azoles and Their Derivatives
The synthesis of azoles, including 1,2,4-triazoles, is a key area of research, with derivatives being explored for their potential applications in various fields. A study highlighted the condensation of hydrazino-oxopropyl-anilino derivatives to yield compounds with significant chemical interest, which may include derivatives structurally related to the mentioned compound. These syntheses offer pathways to explore new materials and chemical entities with potentially useful properties (Tumosienė & Beresnevicius, 2007).
Antimicrobial and Antifungal Applications
Compounds derived from 1,2,4-triazole structures have been investigated for their antimicrobial activities. This includes the exploration of novel heterocyclic substances prepared using arylhdrazononitriles, which have shown promise against a range of bacteria and yeast, indicating potential for the development of new antimicrobial agents (Behbehani et al., 2011).
Photoluminescent Materials
The development of photoluminescent materials using copper(I) complexes with amido-triazolato ligands has been explored. These materials exhibit long-lived photoluminescence, which could be valuable in the development of optical and electronic devices, highlighting an important area of application for derivatives of the discussed compound (Manbeck et al., 2011).
Anticancer Research
There is interest in the anticancer properties of 1,2,4-triazole derivatives. Research into the synthesis, physical, and chemical properties of certain triazole derivatives has highlighted their potential anticancer applications, underscoring the relevance of such compounds in medical research (Rud et al., 2016).
Material Science and Coordination Polymers
In material science, derivatives of 1,2,4-triazoles have been used in the design of metal-organic frameworks (MOFs), demonstrating the versatility of these compounds in constructing complex and functional structures with potential applications in catalysis, gas storage, and separation processes (Senchyk et al., 2013).
Future Directions
The future directions for research on “2-[[4-(1,2,4-Triazol-1-yl)anilino]methylidene]propanedinitrile” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. For instance, some 1,2,4-triazole derivatives have shown promising anticancer activities, suggesting potential applications in cancer therapy . Further studies could also explore the physical and chemical properties of these compounds, as well as their safety and hazards.
properties
IUPAC Name |
2-[[4-(1,2,4-triazol-1-yl)anilino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6/c13-5-10(6-14)7-16-11-1-3-12(4-2-11)18-9-15-8-17-18/h1-4,7-9,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUXSYCVLPOZDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)C#N)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(1,2,4-Triazol-1-yl)anilino]methylidene]propanedinitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-1-(2-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2563556.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2563557.png)
![1-[1-(Naphthalene-2-sulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2563559.png)

triazin-4-one](/img/structure/B2563561.png)


![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]ethanamine](/img/structure/B2563570.png)
![5H,6H,7H,8H-Imidazo[1,2-A]pyridin-5-ylmethanol](/img/structure/B2563571.png)
![5-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2563573.png)
![ethyl 2-[2-(4-chlorophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2563575.png)

![N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2563578.png)
